

Applications of 3,4-Dimethoxyphenethylamine in Medicinal Chemistry: Application Notes and Protocols

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Compound of Interest

Compound Name: 3,4-Dimethoxyphenethylamine

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Introduction

3,4-Dimethoxyphenethylamine (DMPEA), also known as homoveratrylamine, is a phenethylamine derivative structurally analogous to the neurotransmitter dopamine.^[1] While DMPEA itself is considered to have low biological activity in humans, it serves as a crucial building block and versatile intermediate in the synthesis of a wide range of pharmacologically active compounds.^{[2][3]} Its rigid phenethylamine backbone and substituted aromatic ring make it a valuable scaffold for the development of novel therapeutics, particularly in the areas of cardiovascular disease and neuropharmacology.^{[4][5]} This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways relevant to DMPEA and its derivatives in medicinal chemistry.

Physicochemical Properties of 3,4-Dimethoxyphenethylamine

Property	Value	Reference
CAS Number	120-20-7	[1]
Molecular Formula	C ₁₀ H ₁₅ NO ₂	[1]
Molecular Weight	181.23 g/mol	[1]
Appearance	Colorless to light yellow liquid	[4]
Boiling Point	188 °C at 15 mmHg	[4]
Density	1.074 g/mL at 25 °C	[4]
Solubility	Soluble in organic solvents like chloroform and methanol	[4]

Applications in Medicinal Chemistry

DMPEA is a key precursor in the synthesis of various classes of bioactive molecules:

- **Isoquinoline Alkaloids:** DMPEA is extensively used in the synthesis of the isoquinoline skeleton, which is the core structure of many naturally occurring and synthetic compounds with diverse pharmacological activities.[5] Key reactions for this transformation include the Bischler-Napieralski and Pictet-Spengler reactions.
- **Cardiovascular Drugs:** It is a vital intermediate in the industrial synthesis of several cardiovascular drugs, most notably Verapamil, a calcium channel blocker used to treat hypertension, angina, and cardiac arrhythmias.[4][5]
- **Dopamine Receptor Ligands:** Due to its structural similarity to dopamine, DMPEA and its derivatives are often used as scaffolds in the design and synthesis of novel dopamine receptor agonists and antagonists.[6]
- **Serotonin Receptor Ligands:** Although DMPEA itself has weak affinity, its scaffold is utilized in the development of ligands targeting various serotonin (5-HT) receptor subtypes.[7]
- **Monoamine Oxidase (MAO) Inhibitors:** Derivatives of DMPEA have been investigated as inhibitors of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters.[8]

Quantitative Biological Data

While DMPEA itself exhibits low potency, its derivatives and structurally related compounds show significant biological activity. The following tables summarize key quantitative data for DMPEA analogs.

Table 1: Monoamine Oxidase (MAO) Inhibition

Compound	Target	IC ₅₀ (nM)	K _i (μM)	Species/System	Reference
3,4-Dimethoxyamphetamine (3,4-DMA)	MAO-A	20,000	-	Not Specified	[1]
3,4-Dimethoxyamphetamine (3,4-DMA)	MAO-B	> 100,000	-	Not Specified	[1]
2-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazole (2-DMPI)	MAO-A	-	1.53	Mouse	[8]
2-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazole (2-DMPI)	MAO-B	-	46.67	Mouse	[8]

Table 2: Serotonin Receptor Binding Affinity

Compound	Receptor Subtype	K _i (nM)	Species/System	Reference
3,4-Dimethoxyamphetamine (3,4-DMA)	5-HT ₁	64,600	Rat	[1]
3,4-Dimethoxyamphetamine (3,4-DMA)	5-HT _{2a}	43,300	Rat	[1]

Experimental Protocols

Protocol 1: Synthesis of 3,4-Dimethoxyphenethylamine (DMPEA) from Veratraldehyde

This protocol describes a two-step synthesis of DMPEA starting from 3,4-dimethoxybenzaldehyde (veratraldehyde) via a nitrostyrene intermediate.

Step 1: Synthesis of 3,4-Dimethoxy-β-nitrostyrene

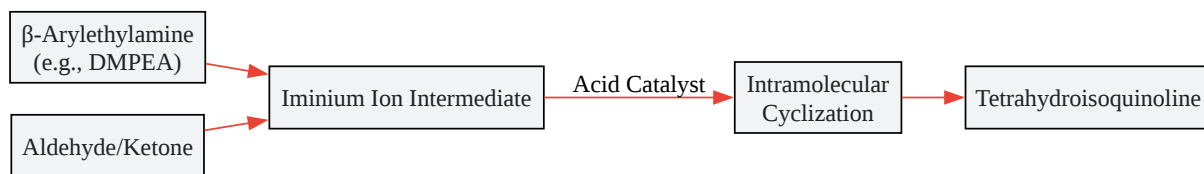
- Materials:
 - 3,4-Dimethoxybenzaldehyde (veratraldehyde)
 - Nitromethane
 - Ammonium acetate
 - Glacial acetic acid
 - Isopropanol
 - Water
- Procedure:

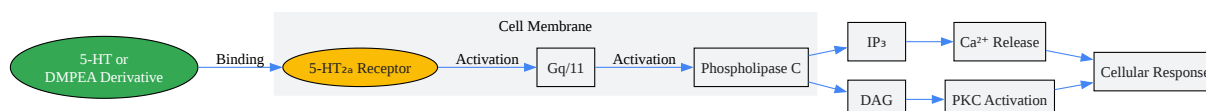
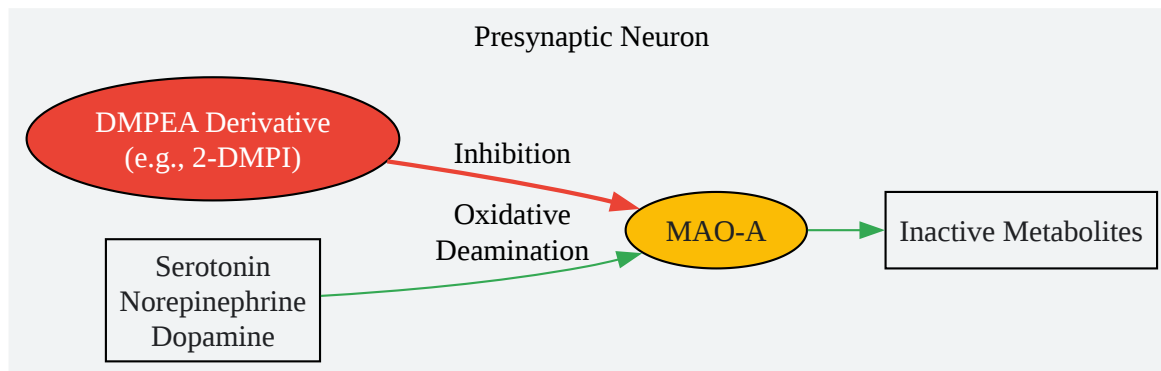
- In a round-bottom flask, combine 3,4-dimethoxybenzaldehyde (1 equivalent), nitromethane (1.5 equivalents), and a catalytic amount of ammonium acetate (0.1 equivalents).
- Add glacial acetic acid to the mixture to act as a solvent.
- Heat the reaction mixture to 80-100 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, allow the mixture to cool to room temperature.
- Pour the reaction mixture into a beaker containing a 7:1 mixture of water and isopropanol to precipitate the product.
- Filter the yellow solid, wash with cold water, and dry to obtain 3,4-dimethoxy- β -nitrostyrene.^[9]

Step 2: Reduction of 3,4-Dimethoxy- β -nitrostyrene to **3,4-Dimethoxyphenethylamine**

- Materials:
 - 3,4-Dimethoxy- β -nitrostyrene
 - Sodium Borohydride (NaBH_4)
 - Copper(II) Chloride (CuCl_2)
 - Methanol
 - Sodium hydroxide (NaOH) solution (35%)
 - 2-Propanol
 - Magnesium sulfate (MgSO_4)
 - Hydrochloric acid (HCl) in diethyl ether
- Procedure:

- In a round-bottom flask, dissolve 3,4-dimethoxy- β -nitrostyrene (1 equivalent) in methanol.
- Cool the solution in an ice bath.
- Slowly add sodium borohydride (10 equivalents) in portions, followed by the portion-wise addition of copper(II) chloride (2 equivalents).^[10]
- Stir the reaction mixture at room temperature for 10-30 minutes. Monitor the reaction by TLC.
- Once the reaction is complete, add a 35% solution of NaOH.
- Extract the mixture with 2-propanol.
- Combine the organic extracts, dry over MgSO₄, and filter.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in diethyl ether and precipitate the hydrochloride salt by adding a solution of HCl in diethyl ether to yield **3,4-dimethoxyphenethylamine** hydrochloride.^[10]





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